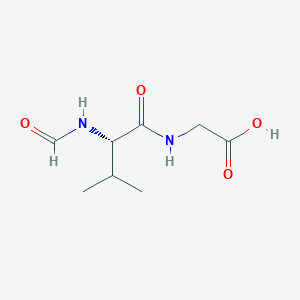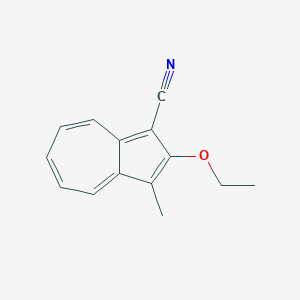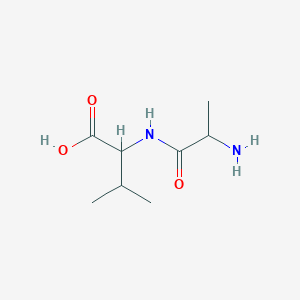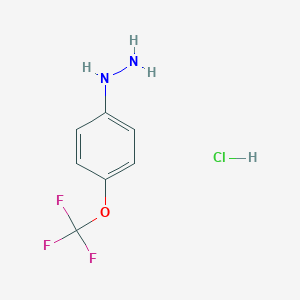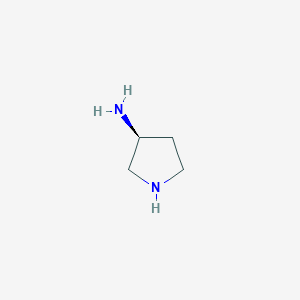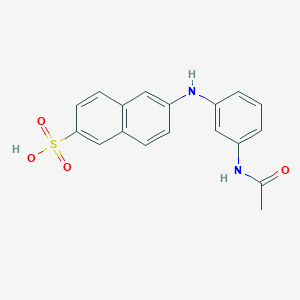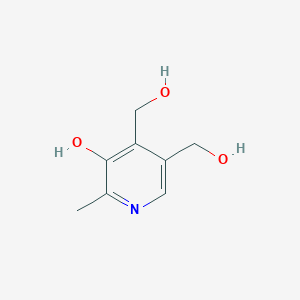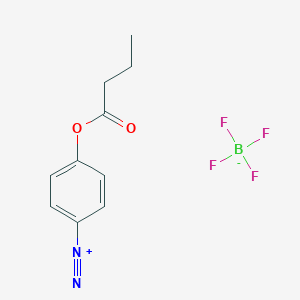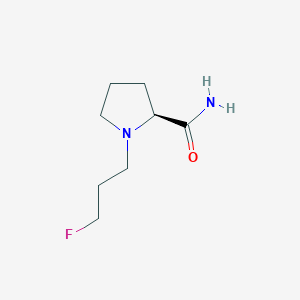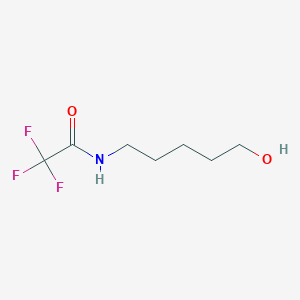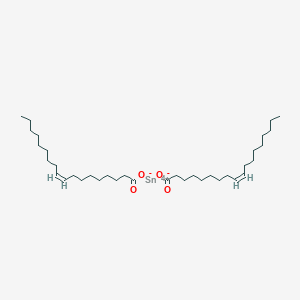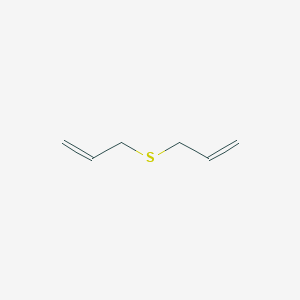
Diallyl sulfide
Overview
Description
Diallyl sulfide is an organosulfur compound with the chemical formula C6H10S. It is a lipophilic thioether commonly found in garlic (Allium sativum) and other Allium plants. This compound is known for its distinctive garlic odor and is one of the components of distilled garlic oil. This compound has been recognized for its various health-promoting properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects .
Mechanism of Action
Target of Action
Diallyl sulfide (DAS) is a natural organosulfur compound primarily obtained from Allium plants, such as garlic . It has been shown to target several key enzymes and proteins in the body. One of its primary targets is cytochrome P450 2E1 (CYP2E1) , an enzyme known for metabolizing a large number of xenobiotics, including alcohol and analgesic drugs in the liver . DAS has also been found to interact with inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-ĸB) .
Mode of Action
DAS interacts with its targets, leading to various changes in cellular functions. For instance, it acts as a selective inhibitor of CYP2E1 . This inhibition can reduce the production of reactive oxygen species and reactive metabolites that can cause DNA, protein, and lipid membrane damage, subsequently preventing liver damage . DAS also lowers the activation of iNOS and NF-ĸB, which can decrease the levels of early inflammatory cytokines, tumor necrosis factor (TNF)-α, and IL-1β .
Biochemical Pathways
DAS modulates several cell signaling pathways related to the pathogenesis of chronic diseases . In cancer, supplementation of DAS has been shown to retard the onset, multiplicity, and growth in cancer cell lines, and chemically induced carcinogenic models . It also attenuates the STAT3 and NF-κB pathway through PPAR-γ activation .
Pharmacokinetics
Upon oral administration, DAS is quickly metabolized in the human body. The primary metabolites identified in the plasma, stomach, urine, and liver of rats include allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide .
Result of Action
The interaction of DAS with its targets and the subsequent modulation of various biochemical pathways result in a range of health-promoting effects. These include anticancer, antimicrobial, anti-angiogenic, and immunomodulatory functions . DAS can also impede oxidative stress and chronic inflammation, potentially preventing the development of chronic diseases like cancer, neuronal disorders, and cardiovascular disease .
Action Environment
The action, efficacy, and stability of DAS can be influenced by various environmental factors. Moreover, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in DAS are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .
Biochemical Analysis
Biochemical Properties
Diallyl sulfide has proved to be anticancer, antimicrobial, anti-angiogenic, and immunomodulatory . It has shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), a known enzyme for xenobiotic metabolism of a large number of compounds, such as alcohol and analgesic drugs in liver . This compound is also responsible to modulate the glutathione (GSH) redox cycle and inhibits nuclear factor kappa B (NF-ĸB) activation in human T cells .
Cellular Effects
This compound has been demonstrated to exert potent anticancer effects in vitro and in vivo . It has been shown to inhibit and reverse the release of TNF-α-induced CCL2 . It has also been shown to increase heme oxygenase-1 (HO-1) protein and mRNA levels without toxicity in HepG2 cells in a dose- and time-dependent manner .
Molecular Mechanism
This compound blocks the inflammatory response induced by monosodium urate and interleukin-1beta (IL-1β), through inhibiting Cox-2 and NF-ĸB . It enhances phase II enzymes, including quinone reductase (QR) activity and total and mu glutathione S-transferase activities, and reduces mutagenicity by mutagenicity of (+)-anti-7beta, 8-alpha-dihydroxy-9alpha,10-alpha-oxy-7,8,9,10-trahydrobenzo[a]pyrene (BPDE), and styrene oxide (SO) .
Temporal Effects in Laboratory Settings
The protective effects of this compound against chronic disease are due to possessing high antioxidant, antigenotoxic, and antiorganotoxic potential, etc . Studies from the laboratory and elsewhere revealed the mechanism of action of this compound against chronic disease .
Dosage Effects in Animal Models
Till date, a large number of animal models were utilized to study the biological effects of this compound for numerous diseases . This compound studied as inhibitory agents of CYP2E1 participates in carcinogen as well as other xenobiotic metabolism .
Metabolic Pathways
This compound enhances phase II enzymes, including quinone reductase (QR) activity and total and mu glutathione S-transferase activities, and reduces mutagenicity by mutagenicity of (+)-anti-7beta, 8-alpha-dihydroxy-9alpha,10-alpha-oxy-7,8,9,10-trahydrobenzo[a]pyrene (BPDE), and styrene oxide (SO) .
Transport and Distribution
Studies often explore its role in promoting the production of enzymes such as glutathione S-transferase, which is significant in cellular detoxification processes . Researchers have also investigated this compound for its potential in influencing the metabolism of various xenobiotics by modulating cytochrome P450 enzymes .
Subcellular Localization
Exposure of HL‑60 cells to low concentrations of this compound may promote DJ‑1 protein translocation from the cytoplasm to the nucleus, which suggests that DJ‑1 may function as a transcription factor or cofactor binding protein in the process of cell differentiation . The expression of DJ‑1 in mitochondria may be associated with induction of apoptosis in HL‑60 cells treated with moderate doses of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl sulfide can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium sulfide in an inert atmosphere. The reaction is typically carried out at a temperature range of 40-60°C, resulting in the formation of this compound with a high yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction from garlic oil through steam distillation. This method yields a mixture of sulfur compounds, including this compound, diallyl disulfide, and diallyl trisulfide. The separation of these compounds is achieved through fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Diallyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to allicin using hydrogen peroxide or peracetic acid.
Reduction: It can be reduced to allyl mercaptan using reducing agents like lithium aluminum hydride.
Substitution: this compound reacts with halogens to form halogenated derivatives.
Major Products Formed:
Oxidation: Allicin
Reduction: Allyl mercaptan
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Diallyl sulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other organosulfur compounds.
- Acts as a reagent in various organic synthesis reactions.
Biology:
- Studied for its antimicrobial properties against various pathogens.
- Investigated for its role in modulating enzyme activities and metabolic pathways .
Medicine:
- Exhibits anticancer properties by inducing apoptosis in cancer cells.
- Demonstrates cardioprotective effects by reducing oxidative stress and inflammation .
Industry:
- Used as a flavoring agent in the food industry due to its garlic-like odor.
- Employed in the production of pesticides and fungicides .
Comparison with Similar Compounds
Diallyl Disulfide: Contains two sulfur atoms and is known for its stronger odor and more potent biological activities compared to diallyl sulfide.
Diallyl Trisulfide: Contains three sulfur atoms and exhibits even greater biological activity, particularly in anticancer research.
Allicin: The precursor to this compound, formed upon crushing garlic.
Uniqueness: this compound is unique due to its relatively mild odor and its ability to selectively inhibit CYP2E1, making it a valuable compound for studying enzyme inhibition and its effects on metabolic pathways .
Properties
IUPAC Name |
3-prop-2-enylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJVUCKUDDKUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060470 | |
| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a garlic odor; [Hawley], Liquid, colourless to pale yellow liquid with garlic odour | |
| Record name | Allyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Di-2-propenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Allyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
139 °C, 138.00 to 139.00 °C. @ 760.00 mm Hg | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Di-2-propenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
46.11 °C | |
| Record name | Allyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride., insoluble in water; miscible in ethyl alcohol and diethyl ether | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888 at 27 °C/4 °C, 0.887-0.892 | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
9.22 [mmHg], 9.22 mm Hg at 25 °C | |
| Record name | Allyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Diallyl sulfide (DAS) ... Can induce the expression of heme oxygenase-1 (HO-1), which plays a critical role in the cell defense system against oxidative stress. DAS causes a dose- and time-dependent increase of HO-1 protein and mRNA level without toxicity in HepG2 cells. DAS-induced HO-1 protein expression is dependent on newly synthesized mRNA and newly synthesized protein. DAS increases Nrf2 protein expression, nuclear translocation, and DNA-binding activity. The MAP kinase ERK is activated by DAS. Both ERK and p38 pathways play an important role in DAS-induced Nrf2 nuclear translocation and ho-1 gene activation. DAS stimulates a transient increase of reactive oxygen species (ROS). N-Acetyl-cysteine blocked this increase of ROS production as well as DAS-induced ERK activation, Nrf2 protein expression and nuclear translocation, and ho-1 gene activation. The increase in HO-1 produced by DAS protected the HepG2 cells against toxicity by hydrogen peroxide or arachidonic acid. These results suggest that DAS induces ho-1 through production of ROS, and Nrf2 and MAPK (ERK and p38) mediate this induction. Induction of ho-1 may play a role in the protective effects of DAS., ... The pharmacologic role of /diallyl sulfide/ DAS in prevention and treatment of cancer is well documented in the literature, but its molecular mechanism of action is not yet well defined. In the present study, modulation in p53 expression by topical application of DAS was recorded in 7,12-dimethylbenz[a]anthracene (DMBA)-induced skin tumors in Swiss albino mice. Western blot analysis and immunohistochemical protein detection, combined with multivariable flow cytometry, show that DAS application induces the expression of the wild-type (wt) p53 and down-regulates the expression of mutant (mut) p53. Immunoblotting analysis of tumors showed significant increase in levels of wtp53 by DAS application, whereas for mutp53 the DMBA-induced levels of protein were found to reduce to near normal levels with DAS application. The quantitative analysis of immunostained skin/tumor sections using image analysis and quantitative stereology showed 66.6% and 54.2% increases in wtp53 levels and 53.4% and 44.3% decreases in mutp53 levels in animals where DAS was applied 1 hour prior to or 1 hour after DMBA application, respectively. Flow cytometric analysis further confirmed modulation of wtp53 and mutp53 protein in DAS-supplemented tumors. The increase in the expression of wt tumor suppressor gene protein p53 was accompanied by elevation of the levels of cyclin-dependent kinase inhibitor p21/waf1. The percentage increase in the levels of p21/waf1 was found to be 72.9% and 61.3%, respectively, in DAS-supplemented groups before and after administration. These results thus show that DAS is a potential chemopreventive agent capable of modulating and regulating the tumor suppressor p53 along with its downstream effective molecule, p21/waf1. Thus, DAS can be a potential chemopreventive agent against skin tumor development., ... Oxidation of LDL (Ox-LDL) promotes vascular dysfunction, enhances the production and release of inflammatory mediators such as reactive oxygen species and contribute to the initiation and progression of atherosclerosis. In addition, Ox-LDL enhances the production and release of tumor necrosis factor (TNF-alpha), interleukin (IL)-6, arachidonic acid metabolites and nitric oxide (NO) that are responsible for various human pathologies including cancer. Organosulfur compounds (OSC) from alliaceae modulate the glutathione (GSH) redox cycle and inhibits NFkappa-B activation in human T cells. ..., Diallyl sulfide (DAS) ... is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1). These compounds have been shown to reduce the incidence of a multitude of chemically induced tumors in animal models. The impediment of phase I activation of these carcinogens is hypothesized to be accountable for the reduction in tumor incidence. Indeed, DAS, DASO and DASO2 are competitive inhibitors of CYP2E1. DASO2, in addition, is a suicide inhibitor of CYP2E1. These compounds have been shown to reduce carbon tetrachloride-, N-nitrosodimethylamine- and acetaminophen-induced toxicity in rodents. All three chemicals are substrates for CYP2E1. The protective effect was observed when the organosulfur compounds were given before, during or soon after chemical treatment. DAS and DASO2 inhibited the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and related lung tumorigenesis in A/J mice. Because CYP2E1 does not play a key role in NNK activation, the inhibition of other CYP enzymes active in NNK metabolism is likely. DAS also has been shown to induce other CYP and phase II enzymes as well as decrease hepatic catalase activity. All of these effects are observed at concentrations much higher than what is normally ingested by humans., For more Mechanism of Action (Complete) data for ALLYL SULFIDE (7 total), please visit the HSDB record page. | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
592-88-1 | |
| Record name | Diallyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60G7CF7CWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Di-2-propenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-85 °C | |
| Record name | ALLYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Di-2-propenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diallyl Sulfide (DAS) exhibits its biological activity through various mechanisms. A key target is Cytochrome P450 2E1 (CYP2E1), an enzyme involved in xenobiotic metabolism. DAS acts as a competitive inhibitor of CYP2E1, effectively reducing the enzyme's activity. [] This inhibition has several downstream consequences:
- Reduced oxidative stress: By inhibiting CYP2E1, DAS decreases the production of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. [, , , , ]
- Modulation of apoptosis: DAS has been shown to protect against apoptosis induced by various agents, including the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) and the toxin microcystin-LR. This protective effect is attributed to reduced ROS levels, restoration of mitochondrial transmembrane potential, and modulation of Bcl-2 family proteins involved in apoptosis regulation. [, ]
- Anti-inflammatory effects: DAS attenuates inflammation in various models, including allergic asthma and paraquat-induced lung injury. These effects are likely mediated by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), adhesion molecules (e.g., ICAM-1), and nitric oxide (NO) via the NF-κB pathway. [, ]
ANone: this compound is an organic sulfide compound with the following characteristics:
- Spectroscopic data: Characterization involves techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals structural information about the carbon backbone and the sulfur atom's environment. [] Further spectroscopic data, including infrared (IR) and mass spectrometry (MS), can provide additional structural insights.
ANone: this compound exhibits specific compatibility and stability profiles:
- Solubility: It demonstrates limited solubility in aqueous solutions, necessitating formulation strategies to improve its bioavailability for therapeutic applications. []
- Stability: DAS can undergo oxidation, particularly in the presence of air and light, leading to the formation of diallyl sulfoxide and diallyl sulfone. [] Therefore, appropriate storage conditions (e.g., dark, airtight containers) are crucial to maintain its stability.
- Applications: Due to its potent flavor and aroma, DAS finds applications as a food additive. Additionally, its biological properties have garnered significant interest for potential therapeutic uses, prompting research into suitable formulations and delivery systems. [, ]
ANone: To enhance stability and overcome its inherent limitations, various strategies are employed for formulating this compound:
- Liposomal encapsulation: Encapsulating DAS within liposomes improves its solubility, bioavailability, and targeted delivery to specific tissues, such as tumor sites. [, ]
- pH-sensitive liposomes: These formulations release DAS preferentially in acidic environments, such as those found in tumors, enhancing its therapeutic efficacy and minimizing off-target effects. []
ANone: Research has revealed key aspects of DAS's pharmacokinetic and pharmacodynamic profile:
- Absorption: DAS is absorbed following oral administration, though its bioavailability is limited due to its low solubility in aqueous environments. []
- Metabolism: It is primarily metabolized in the liver, with CYP2E1 playing a crucial role in its biotransformation. [] The major metabolites identified are diallyl sulfoxide and diallyl sulfone.
- Excretion: Following metabolism, the metabolites are excreted primarily in the urine. []
- In vivo activity: Animal studies demonstrate that DAS exhibits various biological activities, including chemoprevention against carcinogenesis, protection against oxidative stress, and anti-inflammatory effects. [, , ]
- Efficacy: The efficacy of DAS has been demonstrated in various animal models of diseases, including cancer, cardiovascular disease, and inflammatory conditions. [, , ]
ANone: While preclinical evidence supporting DAS's therapeutic potential is robust, clinical data in humans remain limited:
- In vitro studies: Cell culture studies demonstrate that DAS inhibits the growth of various cancer cell lines, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation, inflammation, and oxidative stress. [, , ]
- Animal models: DAS exhibits promising results in preclinical models of cancer, showing protective effects against chemically induced carcinogenesis in rodents. [, , ] It also demonstrates efficacy in animal models of cardiovascular and inflammatory diseases. [, ]
- Drug interactions: DAS can interact with certain medications, particularly those metabolized by CYP2E1, potentially altering their efficacy or toxicity. []
ANone: A primary focus in DAS research revolves around its interaction with drug-metabolizing enzymes, particularly its inhibitory effects on CYP2E1:
- CYP2E1 Inhibition: DAS acts as a potent, mechanism-based inhibitor of CYP2E1. [] This inhibition stems from its metabolic conversion to metabolites that bind irreversibly to the enzyme's active site. []
- Impact on drug metabolism: This inhibitory action can significantly affect the metabolism of drugs primarily metabolized by CYP2E1, leading to alterations in their pharmacokinetic profiles and potentially influencing their efficacy and toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


